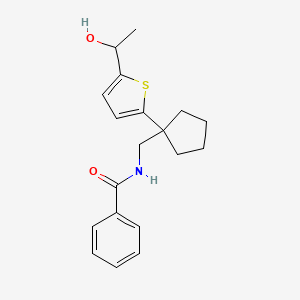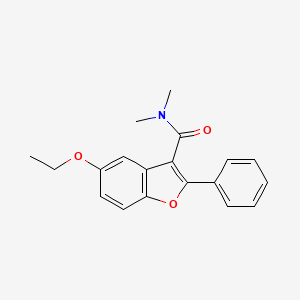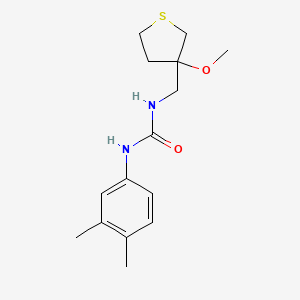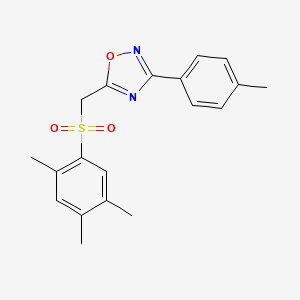
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide, also known as CP55,940, is a synthetic cannabinoid compound that has been widely used in scientific research. This compound is known to interact with the endocannabinoid system in the body, which is responsible for regulating various physiological processes such as appetite, pain sensation, mood, and immune function. CP55,940 is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system.
作用機序
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide exerts its effects by binding to and activating the CB1 and CB2 receptors in the body. These receptors are located throughout the body, including the brain, immune system, and peripheral tissues. Activation of the CB1 receptor in the brain is responsible for the psychoactive effects of cannabinoids, while activation of the CB2 receptor in the immune system is responsible for the anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in regulating mood, pain sensation, and cognitive function. This compound has also been shown to modulate the release of various cytokines and chemokines, which are involved in regulating immune function and inflammation.
実験室実験の利点と制限
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide has several advantages as a research tool, including its potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, this compound also has several limitations, including its potential for off-target effects and its psychoactive properties, which can complicate interpretation of results.
将来の方向性
There are several future directions for research involving N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide. One area of interest is the development of novel cannabinoid-based therapies for various conditions such as chronic pain and neurodegenerative diseases. Another area of interest is the investigation of the role of the endocannabinoid system in regulating immune function and inflammation, which could lead to the development of novel immunomodulatory therapies. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of this compound, which could lead to the development of more selective and potent cannabinoid-based compounds.
合成法
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentanol, which is then converted into the corresponding benzamide derivative using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The final step involves the addition of a methyl group to the cyclopentyl ring using a reagent such as methyl iodide.
科学的研究の応用
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide has been extensively used in scientific research to study the role of the endocannabinoid system in various physiological processes. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and has been investigated as a potential treatment for various conditions such as chronic pain, multiple sclerosis, and epilepsy. This compound has also been used to study the effects of cannabinoids on the immune system, and has been shown to modulate immune function in both animal and human studies.
特性
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14(21)16-9-10-17(23-16)19(11-5-6-12-19)13-20-18(22)15-7-3-2-4-8-15/h2-4,7-10,14,21H,5-6,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPJELODLIOCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[2-(4-Methylphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2785434.png)

![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2785437.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2785438.png)

![3-methoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzaldehyde](/img/structure/B2785440.png)

![5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2785443.png)

![Methyl (E)-4-[2-(3-fluorophenyl)-4-oxo-5,6,7,9-tetrahydro-3H-pyrimido[4,5-c]azepin-8-yl]-4-oxobut-2-enoate](/img/structure/B2785448.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide](/img/structure/B2785452.png)
![6-{5-[(E)-2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2785453.png)
